L-648,051 is a potent and selective leukotriene D4 (LTD4) receptor antagonist [, ]. It demonstrates greater potency than other LTD4 antagonists such as FPL-55712 and L-649,923 [].
Compound 1 selectively binds to Sudlow site I of human serum albumin (HSA), also known as the warfarin site, with a moderate binding constant [].
Mechanism of Action
L-648,051 competitively inhibits the binding of LTD4 to its receptor []. This action prevents the downstream effects of LTD4, which include bronchoconstriction, mucus secretion, and inflammation, making it potentially useful for treating asthma and other allergic disorders [, , ].
Applications
Asthma research: L-648,051 is a valuable tool in studying the role of LTD4 in asthma pathogenesis and for investigating novel therapeutic strategies for asthma treatment [, ].
Future Directions
While L-648,051 exhibits promising anti-asthma properties, further research is necessary to improve its pharmacokinetic profile, particularly its bioavailability after oral administration []. Additionally, long-term safety studies are needed to evaluate its suitability for chronic use in humans.
Compound Description: This compound is a benzene derivative featuring a phthalonitrile unit connected to a methoxyacetophenone group via an ether linkage. The molecule is non-planar, with a dihedral angle of 81.1° between the two aromatic rings [].
Compound Description: This compound is characterized by a cyclopropane ring substituted with an ethyl carboxylate group and a methyl group linked to the 4-acetyl-2-methoxyphenoxy moiety via an ether bridge. Similar to the previous compound, the molecule exhibits non-planarity with a dihedral angle of 52.1° between the benzene and cyclopropane rings [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ertugliflozin is a diarylmethane. Ertugliflozin is a sodium-dependent glucose cotransporter-2 (SGLT2) inhibitor used to treat type II diabetes mellitus. It works to block glucose reabsorption from the glomerulus. Ertugliflozin was first approved by the FDA in December 2017. It was also approved by the European Commission in March 2018. See also: Ertugliflozin pidolate (active moiety of); Ertugliflozin; METformin Hydrochloride (component of); Ertugliflozin; Sitagliptin Phosphate (component of).